molecular formula C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆ B1159157 (3'S)-Evogliptin L-tartrate Salt

(3'S)-Evogliptin L-tartrate Salt

Cat. No.: B1159157
M. Wt: 401.4215009
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3'S)-Evogliptin L-tartrate Salt is a potent, selective, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in diabetes research. Its primary mechanism of action involves the specific inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) . By prolonging the half-life and activity of these hormones, the compound enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control in preclinical models of type 2 diabetes without inducing hypoglycemia . Beyond its core application in glucose metabolism studies, this compound demonstrates significant value in investigating diabetic complications and other pathophysiological conditions. Research has revealed its direct protective effects against podocyte damage and nephrin loss, suggesting a renoprotective role in models of diabetic nephropathy . Furthermore, studies indicate that the compound possesses anti-inflammatory and analgesic properties, effectively reducing pain-related behaviors and pro-inflammatory cytokines in animal models of inflammatory pain . Its anti-angiogenic effects have also been demonstrated, showing an ability to suppress pathological retinal neovascularization by inhibiting the VEGF signaling pathway, which is relevant for the study of diabetic retinopathy . These diverse pharmacological actions make this compound a versatile tool for researching metabolic disorders, chronic kidney disease, and inflammatory conditions. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆

Molecular Weight

401.4215009

Synonyms

Evogliptin;  3-(S)- Evogliptin Tartrate;  (R)-4-((S)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one L-tartrate Salt; 

Origin of Product

United States

Synthetic Chemistry and Stereochemical Control

L-Tartrate Salt Formation and Crystallization Engineering

The formation of the L-tartrate salt of Evogliptin (B1263388) is a critical step to improve the physicochemical properties of the drug substance, such as its stability, solubility, and handling characteristics.

The selection of L-tartaric acid as the salt former is based on its ability to form a stable crystalline salt with the Evogliptin free base. The formation of the tartrate salt can enhance the stability of the compound by creating a more ordered crystalline lattice, which can protect the molecule from degradation. smolecule.com The process of salt formation and crystallization is carefully controlled to obtain a specific polymorphic form with desired properties. dntb.gov.ua Strategies to enhance crystallinity include controlled cooling rates, the use of anti-solvents, and seeding with crystals of the desired polymorph. The resulting crystalline solid is often characterized by techniques such as X-ray powder diffraction (XRPD) to ensure the correct polymorphic form has been obtained. While specific XRPD data for evogliptin tartrate is not always publicly detailed, the emphasis on recrystallization in synthetic protocols points to the importance of achieving a stable, homogeneous crystalline structure. smolecule.com

The choice of solvent system is critical in the L-tartrate salt formation and crystallization process. smolecule.com The solvent system must be able to dissolve both the Evogliptin free base and L-tartaric acid, while also promoting the crystallization of the resulting salt. Mixtures of organic solvents and water are often employed. For instance, a mixture of methanol (B129727) and water has been reported to be effective for the recrystallization of Evogliptin tartrate. smolecule.com The ratio of the solvents, temperature, and concentration of the reactants are all important parameters that can influence the yield, purity, and crystalline form of the final product. google.com The optimal molar ratio of tartaric acid to the Evogliptin free base is typically 1:1 to ensure complete salt formation. smolecule.com

Interactive Data Table: Solvent Systems for Salt Formation

Solvent System ComponentsRatio (v/v)PurposeReference
Methanol, Water70:30Recrystallization smolecule.com
Isopropanol, WaterVariesSalt Formation smolecule.com
DimethylformamideN/AReaction Solvent google.com
DichloromethaneN/AReaction Solvent google.com

Molecular and Biochemical Mechanisms of Action

Selective Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Evogliptin (B1263388) functions as a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4. medicaldialogues.innih.gov DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.com By blocking the action of DPP-4, evogliptin prevents the breakdown of these hormones, thereby extending their biological activity. medicaldialogues.inpatsnap.com This targeted inhibition is central to its therapeutic effects. The selectivity of evogliptin for DPP-4 over other related enzymes, like DPP8 and DPP9, is a key characteristic, minimizing the potential for off-target effects. alkemlabs.com

Evogliptin exhibits a competitive and reversible mode of inhibition on the DPP-4 enzyme. alkemlabs.com This means it competes with the natural substrates (incretin hormones) for binding to the active site of the enzyme. Pre-clinical studies have demonstrated its significant DPP-4 inhibitory activity. alkemlabs.com The inhibitory potency of evogliptin is notably high, with research indicating it is approximately 10-fold more potent than sitagliptin, another DPP-4 inhibitor. alkemlabs.com Furthermore, its selectivity for DPP-4 is substantially higher—reportedly 6,000-fold greater—when compared to its activity against DPP8/9. alkemlabs.com

ParameterDescriptionFindingSource
Inhibition Type The nature of the enzyme-inhibitor interaction.Competitive and Reversible alkemlabs.com
Relative Potency Comparison of inhibitory activity against another DPP-4 inhibitor.Approximately 10-fold higher than Sitagliptin. alkemlabs.com
Selectivity Preferential inhibition of DPP-4 over other related enzymes.6,000-fold higher for DPP-4 compared to DPP8/9. alkemlabs.com

The high potency and selectivity of evogliptin are attributed to its unique binding mode within the catalytic site of the human DPP-4 enzyme, as revealed by crystal structure analysis. nih.gov The interaction involves several key molecular contacts:

S1 Pocket: The trifluorophenyl moiety of the evogliptin molecule binds within the S1 subsite of the enzyme. nih.gov

S2 Extensive Subsite: The piperazine-2-one moiety establishes hydrophobic interactions with the amino acid residue Phenylalanine 357 (Phe357) in this region. nih.gov

S2 Pocket: The (R)-β-amine group forms multiple hydrogen bonds within the S2 pocket. nih.gov

Arg125 Interaction: The (R)-tert-butyl group makes contact with the Arginine 125 (Arg125) residue. nih.gov

These specific and multiple points of contact between evogliptin and the DPP-4 active site collectively contribute to its strong and highly selective inhibitory activity. nih.gov

Evogliptin MoietyDPP-4 Binding SiteType of InteractionKey Amino Acid Residue
TrifluorophenylS1 PocketBindingNot Specified
Piperazine-2-oneS2 Extensive SubsiteHydrophobic InteractionPhe357
(R)-β-amineS2 PocketMultiple Hydrogen BondsNot Specified
(R)-tert-butylNear S2 PocketContactArg125

Regulation of Incretin Hormone Homeostasis (GLP-1 and GIP)

Incretin hormones, primarily GLP-1 and GIP, are released by the intestine in response to food intake and play a vital role in glucose regulation. patsnap.com They stimulate the pancreas to release insulin (B600854) and suppress the secretion of glucagon (B607659), another hormone that raises blood sugar levels. patsnap.comalkemlabs.com The enzyme DPP-4 rapidly degrades these hormones, limiting their action. patsnap.com

By inhibiting DPP-4, evogliptin increases the half-life and activity of GLP-1 and GIP. patsnap.com This leads to elevated concentrations of the active forms of these hormones in the bloodstream. medicaldialogues.inalkemlabs.com The enhancement of incretin levels results in a prolonged and amplified stimulation of insulin secretion and a more effective suppression of glucagon release, particularly after a meal. patsnap.com This mechanism ultimately leads to improved glycemic control. medicaldialogues.inpatsnap.com

Ancillary Pharmacological Mechanisms

Beyond its primary role in glucose metabolism through DPP-4 inhibition, research has uncovered additional pharmacological effects of evogliptin, notably in the modulation of angiogenesis.

Studies have demonstrated that evogliptin can attenuate pathological retinal angiogenesis, which is the abnormal formation of new blood vessels in the retina. nih.govstonybrook.edu This anti-angiogenic effect is considered a direct action of the drug, independent of its glucose-lowering properties. nih.gov In experimental models, evogliptin has been shown to significantly suppress aberrant retinal neovascularization and reduce vascular endothelial growth factor (VEGF)-induced angiogenesis in human endothelial cells. nih.govnih.gov

The anti-angiogenic effect of evogliptin is mediated through the suppression of the VEGF signaling pathway. nih.govresearchgate.net VEGF is a key factor in the process of angiogenesis. nih.gov Research has shown that evogliptin inhibits the VEGF-induced phosphorylation of critical signaling molecules, including VEGF receptor 2 (VEGFR2) and other downstream proteins associated with cell adhesion and migration. nih.govresearchgate.net

A specific molecular mechanism identified is the substantial inhibition of the VEGF-induced activation of adenosine (B11128) 5'-diphosphate ribosylation factor 6 (Arf6). nih.govstonybrook.edu Arf6 is a small GTPase that plays a role in regulating VEGF receptor 2 signal transduction. nih.gov By blocking the activation of Arf6, evogliptin effectively abrogates the downstream angiogenic signaling cascade initiated by VEGF. nih.govstonybrook.edu

Target Molecule/ProcessEffect of EvogliptinConsequence
VEGF-induced AngiogenesisInhibitionReduced formation of new blood vessels. nih.govnih.gov
Phosphorylation of VEGFR2InhibitionBlocks the initial step in VEGF signaling. researchgate.net
Activation of Arf6InhibitionSuppresses a key regulator of VEGFR2 signal transduction. nih.govstonybrook.edu

Anti-Inflammatory and Anti-Fibrotic Pathways

(3'S)-Evogliptin L-tartrate Salt demonstrates direct anti-inflammatory and anti-fibrotic properties in various cell types, particularly within the liver nih.govnih.gov. Studies on isolated primary liver cells, including Kupffer cells, hepatocytes, and hepatic stellate cells (HSC), have revealed that evogliptin directly inhibits inflammatory and fibrotic signaling nih.govnih.gov. It has been shown to suppress the activation of HSCs and reduce the expression of pro-fibrotic genes researchgate.netresearchgate.net. In animal models of renal fibrosis, evogliptin attenuated pathological features by inhibiting the transforming growth factor-β (TGF-β)/Smad3 signaling pathway researchgate.net. Similarly, in models of calcific aortic valve disease, evogliptin was found to suppress fibrosis and macrophage infiltration mdpi.com. These effects are linked to its ability to reduce the production of various inflammatory cytokines and inhibit key fibrotic pathways nih.govresearchgate.net.

A primary mechanism of evogliptin's anti-inflammatory action is its ability to significantly reduce the levels of various pro-inflammatory cytokines. In primary hepatocytes and Kupffer cells stimulated with lipopolysaccharide (LPS), evogliptin treatment led to a significant decrease in the expression and secretion of cytokines including inducible nitric oxide synthase (iNOS), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.gov.

In a rabbit model of calcific aortic valve disease, evogliptin administration downregulated the plasma levels of IL-6, IL-1β, and TNF-α mdpi.com. Similarly, in rat models of inflammation, evogliptin tartrate treatment significantly reduced the levels of TNF-α and IL-1β in both inflamed paw tissue and serum nih.gov. This broad reduction in key inflammatory mediators underscores its potential to mitigate inflammatory processes in various pathological conditions mdpi.comnih.govdntb.gov.ua.

Table 1: Effect of Evogliptin on Inflammatory Cytokine Levels

CytokineCell/Tissue TypeStimulusEffect of EvogliptinReference
iNOS, IL-1β, IL-6, TNF-αKupffer CellsLPSSecretion significantly decreased nih.gov
iNOS, IL-1α, IL-1β, TNF-αPrimary HepatocytesLPSmRNA expression and/or secretion significantly decreased nih.gov
IL-6, IL-1β, TNF-αHuman Valvular Interstitial CellsN/ATranscript levels attenuated mdpi.com
IL-6, IL-1β, TNF-αeNOS-/- Mice PlasmaN/AProtein levels reduced mdpi.com
TNF-α, IL-1βRat Paw Tissue & SerumCFALevels significantly reduced nih.gov

This compound plays a protective role against the progression of atherosclerosis by inhibiting vascular inflammation nih.govconsensus.app. Atherosclerosis is fundamentally a chronic inflammatory disease of the arteries pcronline.comsemanticscholar.org. In an ApoE-knockout mouse model, a common model for studying atherosclerosis, evogliptin treatment reduced the area of high-fat diet-induced atherosclerotic plaques nih.gov. This was accompanied by a suppression of macrophage infiltration into the lesions, a key event in plaque development nih.gov. The underlying mechanism for this anti-atherosclerotic effect is the modulation of the vascular inflammatory response, which suggests that evogliptin has therapeutic potential for targeting arterial inflammation in atherosclerosis nih.govconsensus.app.

The anti-inflammatory effects of evogliptin within the vasculature are mediated through its influence on the interaction between Sirtuin 1 (SIRT1) and Nuclear Factor-kappa B (NF-κB) nih.gov. NF-κB is a key transcription factor that controls the expression of genes involved in inflammation embopress.orgnih.gov. SIRT1, a deacetylase, can inhibit the transcriptional activity of NF-κB by directly deacetylating its RelA/p65 subunit embopress.orgnih.gov.

Studies in endothelial cells have shown that evogliptin ameliorates the TNF-α-mediated activation of NF-κB nih.gov. This effect is achieved by promoting the interaction between NF-κB and SIRT1 nih.gov. The inhibition of TNF-α-mediated adhesion between endothelial cells and monocytes by evogliptin was reversed when the SIRT1 gene was knocked down, confirming the critical role of SIRT1 in this process nih.gov. This modulation of the SIRT1/NF-κB interaction is a key mechanism by which evogliptin inhibits vascular inflammation and, consequently, attenuates the progression of atherosclerosis nih.govresearchgate.net.

Evogliptin's anti-inflammatory and anti-fibrotic effects in the liver are closely associated with its ability to induce autophagy in hepatocytes nih.govnih.gov. Autophagy is a cellular process responsible for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis nih.govnih.gov. In the liver, autophagy protects hepatocytes and plays a crucial role in modulating inflammation nih.govmdpi.com.

Research has shown that evogliptin treatment increases autophagy flux in primary hepatocytes nih.gov. The inhibitory effects of evogliptin on inflammatory and fibrotic signaling, such as the reduction of connective tissue growth factor (CTGF) expression, were diminished in autophagy-deficient hepatocytes nih.gov. This indicates that the induction of autophagy is a necessary pathway for evogliptin to exert its protective effects against inflammation and fibrosis in the liver nih.govnih.gov. Studies in high-fat diet-fed mice also suggest that evogliptin can alleviate steatohepatitis by modulating autophagy nih.gov.

Table 2: Summary of Molecular and Biochemical Mechanisms

MechanismTarget Pathway/MoleculeCellular/Systemic EffectKey FindingsReference
Suppression of Arf6 Activation Arf6 (a small GTPase)Attenuation of retinal angiogenesisInhibits VEGF-induced Arf6 activation, interfering with VEGFR2 signaling. nih.gov
Endothelial Cell Effects VEGF & TNF-α signalingReduction of cell adhesion and migrationInhibits VEGF-induced phosphorylation of signaling molecules and TNF-α-mediated monocyte adhesion. nih.govnih.gov
Anti-Inflammatory & Anti-Fibrotic TGF-β/Smad3, Inflammatory CytokinesInhibition of fibrosis and inflammation in liver, kidney, and aortic valvesReduces expression of pro-fibrotic and pro-inflammatory genes and proteins. nih.govnih.govresearchgate.netmdpi.com
SIRT1/NF-κB Interaction SIRT1, NF-κBAttenuation of vascular inflammation and atherosclerosisAmeliorates TNF-α-mediated NF-κB activation via its interaction with SIRT1. nih.govresearchgate.net
Induction of Autophagy Autophagy pathwayInhibition of hepatic inflammation and fibrosisIncreases autophagy flux in hepatocytes, which is required for its anti-fibrotic and anti-inflammatory effects. nih.govnih.govnih.gov

Renal Protective Mechanisms of this compound

This compound exhibits significant renal protective effects, particularly through its direct actions on podocytes, the specialized cells in the kidney's glomeruli that are crucial for filtration.

Direct Effects on Podocyte Protein Expression and Nephrin (B609532) Preservation

Research demonstrates that evogliptin directly protects against podocyte damage by preserving the expression of essential podocytic proteins. oatext.comoatext.com In animal models of diabetes, treatment with evogliptin suppressed mesangial expansion and maintained the renal expression of key proteins such as nephrin and synaptopodin in the glomeruli. oatext.comoatext.com In diabetic db/db mice, where nephrin protein levels are typically reduced, evogliptin treatment preserved these levels to an extent comparable to the angiotensin II receptor blocker, irbesartan. oatext.comoatext.com

This nephrin-preserving effect was also observed in cultured murine and primary human podocytes subjected to conditions mimicking diabetic nephropathy (high glucose and angiotensin II). oatext.comoatext.com The underlying mechanism appears to be post-transcriptional, as evogliptin did not alter nephrin gene expression. oatext.comoatext.com Instead, its protective effects were nullified when protein synthesis or clathrin-mediated endocytosis were blocked, suggesting it acts by regulating the protein after it has been synthesized. oatext.comoatext.com

Table 1: Effects of Evogliptin on Podocyte Protein Expression in Diabetic Models
ProteinEffect Observed in Diabetic ModelsExperimental ContextReference
NephrinPreserved protein levelsRenal tissue of db/db mice; Cultured podocytes under high glucose + angiotensin II oatext.comoatext.com
SynaptopodinPreserved renal expressionGlomeruli of db/db mice oatext.comoatext.com
Modulation of Cellular DPP4 Activity in Podocytes

Furthermore, evogliptin was shown to reduce the shedding of membrane DPP4 from podocytes, a process that is increased under diabetic stress conditions. oatext.comoatext.com This effect distinguishes it from other DPP4 inhibitors like linagliptin, which failed to reduce cellular DPP4 activity in the same experimental setting. oatext.comoatext.com

Impact on Stress-Responsive Mitogen-Activated Protein Kinases (MAPKs) in Renal Cells

Under diabetic conditions, podocytes experience significant cellular stress, which can activate signaling pathways leading to cell damage and death. Evogliptin has been shown to directly counteract these processes. oatext.comoatext.com It attenuates cellular stress responses, including the activation of mitogen-activated protein kinase (MAPK) signaling cascades. oatext.com By reducing these stress-induced cellular signals, evogliptin helps to prevent pro-apoptotic protein cleavage and subsequent apoptotic cell death in podocytes. oatext.comoatext.com This alleviation of the cellular stress response is a crucial component of its direct protective effect against podocyte damage and the progression of nephropathy. oatext.comoatext.com

Effects on Adiposity and Metabolic Regulation in Adipose Tissue

Beyond its renal effects, this compound also influences adiposity and metabolic processes within adipose tissue.

Influence on Basal Metabolic Rate

Studies in diet-induced obese mice have revealed that evogliptin can enhance the basal metabolic rate. nih.gov This effect contributes to fat loss and was observed without a corresponding decrease in caloric intake. nih.gov The mechanism of enhanced energy expenditure distinguishes evogliptin from other agents like the GLP-1 analogue exenatide, suggesting its metabolic effects may be mediated by pathways other than glucagon-like peptide-1 (GLP-1). nih.gov This increase in metabolic rate is considered a contributing factor to the reduction in whole-body fat mass and adiposity observed with evogliptin treatment. nih.govnih.gov

Differential Expression of Ppargc1a in White Adipose Tissue

A notable finding is evogliptin's specific impact on gene expression in different types of adipose tissue. nih.govresearchgate.net Treatment with evogliptin leads to a differential increase in the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Ppargc1a) in white adipose tissue (WAT). nih.govresearchgate.net Ppargc1a is a key regulator of metabolism. nih.gov Importantly, this increase in Ppargc1a expression was not observed in skeletal muscle or brown adipose tissue (BAT), indicating a tissue-specific effect. nih.govresearchgate.net

The upregulation of Ppargc1a was accompanied by an increased expression of the downstream mitochondrial gene, Cytochrome c oxidase subunit IV isoform 1 (Cox4i1), further suggesting a potential for metabolic alterations within WAT. nih.govresearchgate.net These findings demonstrate that pharmacological DPP4 inhibition by evogliptin can directly induce metabolic changes in WAT, providing insight into the regulation of energy storage. nih.govresearchgate.net

Table 2: Metabolic and Gene Expression Changes with Evogliptin Treatment
ParameterEffect of EvogliptinTissue/ModelReference
Basal Metabolic RateEnhancedDiet-induced obese mice nih.gov
Whole Body Fat MassReducedDiet-induced obese mice nih.gov
Ppargc1a ExpressionIncreasedWhite Adipose Tissue (WAT) nih.govresearchgate.net
Ppargc1a ExpressionNo changeSkeletal Muscle, Brown Adipose Tissue (BAT) nih.govresearchgate.net
Cox4i1 ExpressionIncreasedWhite Adipose Tissue (WAT) researchgate.net

Preclinical Pharmacological Investigations

In vitro Studies on Cellular Systems

Laboratory investigations using isolated cell cultures have been instrumental in dissecting the direct molecular interactions and cellular responses to evogliptin (B1263388).

Evogliptin is characterized as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. allfordrugs.comresearchgate.net Studies on human T-helper 1 (Th1) cell lines (H9 cells) demonstrated that evogliptin effectively inhibits the enzymatic activity of membrane-bound DPP-4 (also known as CD26) in a dose-dependent fashion. nih.gov In comparative analyses, evogliptin showed greater potency in inhibiting DPP-4 activity in these activated immune cells than sitagliptin. nih.gov Despite this potent enzymatic inhibition, the treatment did not alter the expression of Th1-specific cytokines in the cell line, suggesting that the enzymatic function of DPP-4 may not be directly required for this particular immune response. nih.gov

Cell LineTargetEffect of EvogliptinPotency ComparisonReference
Human H9 Th1 CellsMembrane-bound DPP-4 (mDPP4/CD26)Dose-dependent inhibition of enzymatic activity.More potent than sitagliptin. nih.gov
Human H9 Th1 CellsTh1-specific cytokine expressionNo alteration observed.Not Applicable nih.gov

Evogliptin has been shown to exert direct anti-angiogenic effects in human endothelial cells. nih.gov In studies using Human Umbilical Vein Endothelial Cells (HUVECs), evogliptin significantly reduced key processes of angiogenesis—such as tube formation, cell migration, and spheroid sprouting—that were induced by Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net

The underlying mechanism involves the suppression of VEGF-induced signaling pathways. nih.gov Evogliptin treatment was found to inhibit the phosphorylation of VEGF receptor 2 (VEGFR2) and several downstream signaling molecules critical for cell adhesion and migration, including Src, p38 MAPK, Focal Adhesion Kinase (FAK), and caveolin-1. researchgate.netnih.gov A key discovery from these studies is that evogliptin's anti-angiogenic action is mediated by blocking the activation of adenosine (B11128) 5'-diphosphate ribosylation factor 6 (Arf6), a small GTPase that plays a crucial role in regulating VEGFR2 signal transduction. nih.govnih.gov The essential role of Arf6 was confirmed in experiments where direct chemical activation of Arf6 counteracted and nullified the inhibitory effects of evogliptin on the angiogenic signaling pathway. nih.gov

Cell TypeStimulusAssays PerformedKey FindingsInhibited Signaling MoleculesReference
HUVECsVEGFTube formation, Scratch wound migration, Spheroid sproutingEvogliptin inhibits VEGF-induced angiogenesis.p-VEGFR2, p-Src, p-p38 MAPK, p-FAK, p-Cav1 nih.govresearchgate.netresearchgate.netnih.gov
HUVECsVEGFWestern Blot, ImmunocytochemistryEvogliptin suppresses VEGF-induced activation of the small GTPase Arf6.Arf6 nih.govnih.gov

Investigations using isolated primary liver cells have demonstrated that evogliptin directly modulates inflammatory and fibrotic signaling. nih.govnih.gov In response to lipopolysaccharide (LPS), a potent inflammatory stimulus, evogliptin inhibited the secretion of pro-inflammatory and fibrogenic cytokines from Kupffer cells (the resident liver macrophages). nih.govnih.gov

Specifically, the compound was shown to:

Inhibit LPS-induced secretion of inducible nitric oxide synthase (iNOS) and transforming growth factor-β (TGF-β) from Kupffer cells. nih.govnih.gov

Block the release of inflammatory mediators from hepatocytes that were stimulated by cytokines secreted from Kupffer cells. nih.govnih.gov

Inhibit the LPS-induced expression of pro-inflammatory cytokines and the fibrotic mediator TGF-β directly within hepatocytes. nih.govnih.gov

Prevent the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, and inhibit TGF-β-induced increases in connective tissue growth factor (CTGF) in these cells. nih.govnih.gov

A crucial mechanistic insight from this research is that the anti-inflammatory and anti-fibrotic effects of evogliptin are linked to its ability to induce autophagy. nih.govnih.gov In hepatocytes where autophagy was genetically impaired, evogliptin's capacity to reduce inflammatory and fibrotic markers was significantly diminished. nih.gov

Liver Cell TypeStimulusEffect of EvogliptinAssociated MechanismReference
Kupffer CellsLipopolysaccharide (LPS)Inhibited secretion of iNOS and TGF-β.Autophagy Induction nih.govnih.gov
HepatocytesLPS or KC-secreted cytokinesInhibited expression of proinflammatory cytokines and TGF-β.Autophagy Induction nih.govnih.gov
Hepatic Stellate Cells (HSCs)KC-secreted cytokines or TGF-βInhibited activation and CTGF expression.Autophagy Induction nih.govnih.gov

Mechanistic Studies in Animal Models (Non-Clinical Outcomes)

To understand the physiological relevance of the in vitro findings, evogliptin has been tested in various animal models of disease, focusing on mechanistic outcomes rather than clinical endpoints.

The anti-inflammatory and analgesic properties of evogliptin have been evaluated in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). nih.govnih.gov In this model, oral administration of evogliptin tartrate led to a significant reduction in inflammation and pain, with effects comparable to the non-steroidal anti-inflammatory drug indomethacin. nih.govnih.gov

The key non-clinical outcomes observed were:

A reduction in paw swelling (thickness). nih.gov

An increase in the pain threshold, as measured by the paw withdrawal test. nih.gov

A decrease in the levels of the inflammatory cytokines TNF-α and IL-1β in both blood and inflamed paw tissue. nih.govnih.gov

Attenuation of pain signal transmission in nociceptive nerves. Patch-clamp analysis of dorsal root ganglion (DRG) neurons revealed that evogliptin corrected the inflammation-induced hyperexcitability of these sensory neurons. nih.gov

Animal ModelParameter MeasuredEffect of Evogliptin TartrateReference
CFA-induced inflammation in ratsPaw ThicknessDecreased nih.govnih.gov
CFA-induced inflammation in ratsPaw Withdrawal ThresholdIncreased nih.govnih.gov
CFA-induced inflammation in ratsTNF-α and IL-1β LevelsDecreased nih.gov
CFA-induced inflammation in ratsDRG Neuron ExcitabilityCorrected inflammation-induced hyperdepolarization nih.gov

The anti-angiogenic effects of evogliptin observed in cell cultures were further investigated in a mouse model of oxygen-induced retinopathy (OIR), which mimics aspects of proliferative diabetic retinopathy. nih.govresearcher.life An intravitreal injection of evogliptin resulted in a significant suppression of the aberrant growth of new blood vessels (neovascularization) in the retina. nih.govresearcher.life

This in vivo effect was consistent with the in vitro mechanism. researchgate.net Evogliptin treatment substantially reduced the phosphorylation of VEGFR2 and the downstream signaling molecule Src in the retinal tissues of the OIR mice. researchgate.net These findings demonstrate that evogliptin can directly inhibit pathological angiogenesis in the eye, an effect that is independent of its systemic glucose-lowering properties. nih.govnih.gov

Animal ModelKey OutcomeEffect of EvogliptinMechanistic FindingReference
Oxygen-Induced Retinopathy (OIR) in micePathological Retinal NeovascularizationSignificantly suppressedInhibition of VEGF-mediated signaling nih.govresearcher.life
Oxygen-Induced Retinopathy (OIR) in micePhosphorylation of VEGFR2 and Src in retinal tissueSubstantially decreasedCorroborates in vitro mechanism researchgate.net

Research in Diabetic Nephropathy Animal Models

The renoprotective effects of evogliptin have been investigated in a mouse model of renal fibrosis, a key pathological feature of diabetic nephropathy. diabetesjournals.org While not a direct model of diabetes, the unilateral ureteral obstruction (UUO) model is widely used to study the mechanisms of renal tubulointerstitial fibrosis. diabetesjournals.org

In this model, evogliptin treatment was observed to effectively ameliorate UUO-induced renal atrophy and fibrosis. diabetesjournals.org Mechanistic studies revealed that the protective effects of evogliptin are mediated through the inhibition of the transforming growth factor-β (TGF-β)/Smad signaling pathway, a critical pathway in the development of fibrosis. diabetesjournals.org

Key findings from this research demonstrated that evogliptin treatment inhibited the upregulation of several key fibrosis markers that are induced by UUO. diabetesjournals.org

Table 1: Effects of Evogliptin on Renal Fibrosis Markers in a UUO Mouse Model

MarkerObservation with Evogliptin Treatment
Phosphorylated Smad3Inhibited
α-smooth muscle actin (α-SMA)Inhibited
Plasminogen activator inhibitor 1 (PAI-1)Inhibited
FibronectinInhibited
Type 1 collagenInhibited

These findings suggest a protective role for evogliptin in the context of renal tubulointerstitial fibrosis, indicating its potential therapeutic application could extend to non-diabetic renal diseases as well. diabetesjournals.org

Adiposity and Metabolic Studies in Obese Animal Models

The effects of evogliptin on adiposity and metabolism have been studied in high-fat diet-induced obese (HF-DIO) mice. Research demonstrates that pharmacological inhibition of DPP-4 by evogliptin can directly lead to fat loss. nih.gov

A two-week treatment with evogliptin in these obese mice resulted in a dose-dependent reduction in whole-body fat mass. nih.gov This was accompanied by an increase in the proportion of smaller adipocytes, suggesting a remodeling of adipose tissue. nih.gov A four-week treatment also consistently resulted in weight loss. nih.gov

Notably, the fat-loss effect of evogliptin was attributed to an enhanced basal metabolic rate and energy expenditure, without a corresponding reduction in calorie intake. nih.gov This mechanism is distinct from that of GLP-1 analogues like exenatide, which typically reduce body weight by restricting caloric intake. nih.gov Furthermore, evogliptin treatment was found to increase the expression of Ppargc1a, a key metabolic regulator, specifically in white adipose tissue (WAT). nih.gov

Table 2: Metabolic Effects of Evogliptin in High-Fat Diet-Induced Obese Mice

ParameterFinding
Whole Body Fat MassDose-dependently reduced
Adipocyte SizeIncreased proportion of smaller adipocytes
Basal Metabolic RateEnhanced
Energy IntakeNot significantly altered
Ppargc1a Expression in WATIncreased

Enzyme Interaction Profiling

The interaction of evogliptin with major drug-metabolizing enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, has been characterized in vitro to assess its potential for drug-drug interactions.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies

In vitro studies have been conducted to evaluate the inhibitory and inductive potential of evogliptin on key human CYP isoforms. The metabolism of evogliptin itself is primarily mediated by CYP3A4. nih.govnih.gov Despite being a substrate for CYP3A4, evogliptin has not been shown to be a significant inhibitor or inducer of major CYP enzymes. nih.govnih.gov

Table 3: In Vitro CYP450 Interaction Profile of Evogliptin

CYP IsoformInhibition PotentialInduction Potential
CYP1A2Not an inhibitorNot specified
CYP2C9Not an inhibitorNot specified
CYP2C19Not an inhibitorNot specified
CYP2D6Not an inhibitorNot specified
CYP3A4Not an inhibitorNot an inducer

These findings suggest a low likelihood of evogliptin causing clinically significant drug-drug interactions through the inhibition or induction of these major CYP pathways. nih.gov

UGT Enzyme Interaction Analysis

The metabolic pathway of evogliptin involves its hydroxylation by CYP3A4/5, followed by glucuronidation of its metabolites. nih.gov Specifically, the metabolite 4(S)-hydroxyevogliptin undergoes glucuronidation to form 4(S)-hydroxyevogliptin glucuronide. nih.gov

In vitro studies using human cDNA-expressed UGT enzymes have identified the specific isoforms responsible for this conjugation reaction. nih.gov

Table 4: UGT Enzymes Involved in the Metabolism of Evogliptin Metabolite

MetaboliteUGT Enzyme Isoforms
4(S)-hydroxyevogliptinUGT2B4, UGT2B7

The metabolism of evogliptin's hydroxylated metabolite is catalyzed by UGT2B4 and UGT2B7. nih.gov This information is crucial for understanding the complete metabolic clearance of evogliptin and potential variabilities due to genetic polymorphisms in these UGT enzymes. nih.gov

Analytical Chemistry and Quality Control Research

Chromatographic Method Development and Validation

Chromatography is a cornerstone of pharmaceutical analysis, providing the high resolving power necessary to separate a drug from its impurities and degradation products. Several chromatographic methods, including HPLC, HPTLC, and LC-MS/MS, have been developed and validated for Evogliptin (B1263388).

HPLC is a widely used technique for the quantitative analysis of Evogliptin. Its precision and accuracy make it suitable for assaying the drug in its dosage forms.

Multiple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed for the estimation of Evogliptin Tartrate in pharmaceutical dosage forms. nih.govimpactfactor.org These methods are favored for their simplicity, speed, and reliability.

One such method utilized a C18 column with a mobile phase composed of methanol (B129727), water, and acetonitrile (B52724) (70:20:10 v/v/v) and Octane 1 sulphonic acid sodium salt powder, adjusted to a pH of 3. nih.gov Detection was performed at a wavelength of 265 nm, yielding a retention time of approximately 3.6 minutes. nih.gov This method was validated according to International Council for Harmonisation (ICH) guidelines and demonstrated good linearity over a concentration range of 10–30 µg/mL. nih.gov The accuracy, determined by recovery studies, was found to be between 99.87% and 100.47%. nih.gov

Another study developed an RP-HPLC method using a Hypersil BDS C18 column and a mobile phase of methanol, water, and trifluoroacetic acid (TFA) (70:30:0.1% v/v). impactfactor.org With a flow rate of 1 mL/min and detection at 264 nm, the retention time for Evogliptin tartrate was found to be around 4.03 minutes. This method showed excellent linearity in the range of 75.25-225.75 µg/mL with a correlation coefficient of 0.999. impactfactor.org

The table below summarizes the chromatographic conditions for various developed RP-HPLC methods.

ParameterMethod 1 nih.govMethod 2 impactfactor.orgMethod 3 snu.ac.kr
Stationary Phase (Column) ODS C18 (4.6 x 250 mm, 5 µm)Hypersil BDS C18 (4.6 x 250 mm, 5 µm)Hypersil BDS C18 (4.6 x 250 mm, 5µm)
Mobile Phase Methanol:Water:Acetonitrile (70:20:10) + Octane 1 sulphonic acid sodium saltMethanol:Water:TFA (70:30:0.1% v/v)Buffer:Methanol (45:55 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength (λ) 265 nm264 nm265 nm
Retention Time (Rt) ~3.6 min~4.03 min5.310 min
Linearity Range 10–30 µg/mL75.25–225.75 µg/mLNot Specified
Accuracy (% Recovery) 99.87–100.47%100.06–100.12%99.3-100.4%
Precision (%RSD) <2%<2%<2%

Stability-indicating analytical methods are crucial as they can quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. snu.ac.kr These methods must be able to separate the intact drug from its degradation products formed under various stress conditions, as required by ICH guidelines. snu.ac.krnih.gov

Several stability-indicating RP-HPLC methods have been developed for Evogliptin Tartrate. impactfactor.orgsnu.ac.krnih.gov In these studies, the drug was subjected to forced degradation under conditions such as acid hydrolysis (using HCl), base hydrolysis (using NaOH), oxidation (using H₂O₂), and thermal stress. impactfactor.orgsnu.ac.krnih.gov

One study reported a method using a Hypersil BDS C18 column and a mobile phase of Buffer:Methanol (45:55 v/v), where the drug was well-resolved from degradation products with a retention time of 5.310 min. snu.ac.krplos.org Another method employed a Zodiac C18 column with a mobile phase consisting of 20mM KH2PO4 in a water-methanol mixture and an acetonitrile-methanol mixture, achieving a retention time of 3.463 min. nih.gov The results from these studies confirmed that the methods were specific and could effectively separate the analyte peak from the peaks of degradation products, proving their stability-indicating nature. snu.ac.krnih.gov

The table below summarizes the findings from a forced degradation study.

Stress Condition% Degradation (Method 1) nih.gov% Degradation (Method 2) snu.ac.kr
Acid Hydrolysis (0.1N HCl) 11.24%10.11%
Alkali Hydrolysis (0.1N NaOH) 15.68%12.33%
Oxidative (3% H₂O₂) 22.11%15.65%
Thermal Degradation 8.92%7.54%

A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method has been developed and validated for the determination of Evogliptin Tartrate in bulk and tablet forms. mdpi.com This technique offers the advantage of analyzing multiple samples simultaneously, making it a cost-effective and efficient alternative to HPLC for quality control.

In one study, the method employed precoated silica (B1680970) gel 60F254 plates as the stationary phase and a mobile phase of acetonitrile-water-formic acid (30:8:2, v/v/v). mdpi.com Densitometric scanning was performed at 270 nm. The method was validated according to ICH guidelines, demonstrating good linearity in the concentration range of 1-5 µ g/spot . mdpi.com The retention factor (Rf) for Evogliptin was 0.62 ± 0.05. mdpi.com The method was also successfully applied to stability testing, where it resolved the parent drug from five degradation products under various stress conditions. mdpi.com

Another HPTLC method was developed using a Quality by Design (QbD) approach. nih.gov This method utilized a mobile phase of ethyl acetate:methanol:triethylamine (6:4:0.1 V/V/V) and detection at 267 nm, resulting in an Rf value of 0.39. nih.gov

ParameterMethod 1 mdpi.comMethod 2 nih.gov
Stationary Phase Precoated Silica Gel 60F254Aluminium-backed Silica Gel F254
Mobile Phase Acetonitrile:Water:Formic Acid (30:8:2, v/v/v)Ethyl Acetate:Methanol:Triethylamine (6:4:0.1 V/V/V)
Detection Wavelength (λ) 270 nm267 nm
Retention Factor (Rf) 0.62 ± 0.050.39
Linearity Range 1-5 µ g/spot Not Specified
Limit of Detection (LOD) 0.331 µ g/spot Within specified limits
Limit of Quantitation (LOQ) 1.003 µ g/spot Within specified limits
Accuracy (% Recovery) 101.09%Within specified limits
Precision (%RSD) Intra-day: 1.86%, Inter-day: 1.43%Within specified limits

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for quantifying drugs and their metabolites in biological matrices like plasma. nih.govijprajournal.com This method is critical for pharmacokinetic studies.

A validated LC-MS/MS method was developed for the simultaneous determination of Evogliptin and its metabolites in human plasma. nih.gov Another study focused on identifying the in vitro metabolic pathways of Evogliptin in human liver preparations using high-resolution mass spectrometry (LC-HRMS). researchgate.net This analysis identified five metabolites, designated M1 through M5. researchgate.net The primary metabolic transformations were found to be N-dealkylation, oxidation, and sulfation. researchgate.net

For quantitative analysis in rat plasma, a rapid LC-MS/MS method was established for Evogliptin and its metabolite, M1. ijprajournal.com The sample preparation involved a simple protein precipitation with acetonitrile. Chromatographic separation was achieved on a C18 column with a gradient elution, and the total run time was 4.4 minutes. ijprajournal.com The method demonstrated excellent sensitivity, with a lower limit of quantification (LLOQ) of 0.5 ng/mL for both Evogliptin and its metabolite. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) Methods

Spectrophotometric Method Development and Validation

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Evogliptin Tartrate in pharmaceutical formulations. nih.govresearchgate.netnih.gov Several spectrophotometric methods have been developed and validated as per ICH guidelines. researchgate.netnih.gov

These methods are typically based on measuring the absorbance of the drug in a suitable solvent. For Evogliptin Tartrate, water has been used as a solvent, making the method economical and environmentally friendly. nih.govresearchgate.net The wavelength of maximum absorption (λmax) for Evogliptin Tartrate has been consistently found to be around 266-267 nm. nih.govresearchgate.netnih.gov

One developed derivative spectrophotometric method showed linearity in the concentration range of 20-120 μg/ml. researchgate.net Another UV method demonstrated linearity over a range of 2-48 µg/ml with a correlation coefficient of 0.996. nih.gov The validation of these methods included parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), with all results falling within acceptable limits, confirming their suitability for routine quality control analysis. researchgate.netnih.gov

ParameterMethod 1 researchgate.netMethod 2 nih.govMethod 3 nih.gov
Solvent Deionized WaterDistilled WaterDeionized Water
λmax 267 nm266 nm267 nm
Linearity Range 20-120 µg/mL2-48 µg/mL10-100 μg/mL
Correlation Coefficient (R²) Good0.9960.992
Accuracy (% Recovery) 98-101%97.07-106.13%98.86-99.51%
Precision (%RSD) <2%<2%<2%
LOD Not Specified1.1 µg/mlNot Specified
LOQ Not Specified3.33 µg/mlNot Specified

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. For Evogliptin L-tartrate, several UV spectrophotometric methods have been developed and validated for its estimation in bulk and pharmaceutical dosage forms. ijpsonline.comijper.orgijpsonline.com

A common approach involves using deionized water as a solvent, in which Evogliptin L-tartrate exhibits maximum absorbance (λmax) at approximately 266 nm or 267 nm. ijpsonline.comijper.org Method development studies have demonstrated that the compound follows Beer-Lambert's law over specific concentration ranges, allowing for accurate quantification. For instance, linearity has been established in ranges such as 2-48 µg/ml and 10-100 µg/mL. ijpsonline.comijper.org

The validation of these methods, following International Council for Harmonisation (ICH) guidelines, has confirmed their accuracy, precision, and sensitivity. ijpsonline.comijper.orgijpsonline.com Key validation parameters are summarized in the table below.

Table 1: Validation Parameters of UV Spectrophotometric Methods for Evogliptin L-tartrate

Parameter Result Reference
λmax 266 nm, 267 nm ijpsonline.comijper.org
Linearity Range 2-48 µg/ml, 10-100 µg/mL ijpsonline.comijper.org
Correlation Coefficient (R²) 0.996, 0.992 ijpsonline.comijper.org
Accuracy (% Recovery) 97.07% - 106.13%, 98.86% - 99.51% ijper.orgijpsonline.com
Intra-day Precision (%RSD) 0.44 ijpsonline.comijpsonline.com
Inter-day Precision (%RSD) 0.59 ijpsonline.com
Limit of Detection (LOD) 1.1 µg/ml ijpsonline.comijpsonline.com

These validated UV spectrophotometric methods are considered simple, economical, and eco-friendly, making them suitable for routine quality control analysis of Evogliptin L-tartrate in pharmaceutical formulations. ijpsonline.comijpsonline.comijper.org

Derivative Spectrophotometry

To enhance the specificity and resolve potential interferences from excipients in pharmaceutical formulations, derivative spectrophotometry has also been employed for the analysis of Evogliptin L-tartrate. ijper.orgijper.orgresearchgate.net This technique involves calculating the first or higher-order derivatives of the absorbance spectrum.

For Evogliptin L-tartrate, first (D1) and second (D2) derivative spectra have been utilized. ijper.org In deionized water, the zero-order spectrum shows a maximum absorbance at 267 nm, while the first and second derivative wavelengths are observed at 275 nm and 277 nm, respectively. ijper.orgijper.orgresearchgate.net

The method has been validated according to ICH guidelines, demonstrating good linearity, precision, and accuracy. ijper.orgijper.org A summary of the validation findings is presented below.

Table 2: Validation Parameters of Derivative Spectrophotometric Method for Evogliptin L-tartrate

Parameter Result Reference
Zero-order λmax 267 nm ijper.orgijper.orgresearchgate.net
First Derivative Wavelength (D1) 275 nm ijper.orgijper.orgresearchgate.net
Second Derivative Wavelength (D2) 277 nm ijper.orgijper.orgresearchgate.net
Linearity Range 20-120 µg/ml ijper.orgijper.orgresearchgate.net
Accuracy (% Recovery) 98% - 101% ijper.orgijper.org

The use of water as a solvent makes this derivative method economical and environmentally friendly. ijper.org It has been shown to be free from interference from common pharmaceutical excipients, making it a robust tool for routine quality control assays. ijper.org

Structural and Solid-State Characterization Techniques

Understanding the solid-state properties of an active pharmaceutical ingredient is crucial for formulation development, stability, and bioavailability. Various techniques are used to characterize the structural and solid-state nature of (3'S)-Evogliptin L-tartrate Salt.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and characterizing the chemical structure of a molecule. nih.gov By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained. nih.gov In the context of pharmaceutical analysis, FTIR is used to confirm the identity of the compound and can also be used to study potential interactions between the drug and excipients in a formulation. While specific FTIR data for Evogliptin L-tartrate is not detailed in the provided search results, it is a standard technique used in pharmaceutical characterization.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions of a material, such as melting point, glass transition, and crystallization events. This information is critical for understanding the physical and chemical stability of a drug substance. Although the search results mention the use of various analytical techniques, specific DSC data for Evogliptin L-tartrate were not found.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. americanpharmaceuticalreview.comimprovedpharma.com It provides a unique diffraction pattern, or "fingerprint," for a specific crystalline form, allowing for the identification of polymorphs, solvates, and hydrates. improvedpharma.com The technique can distinguish between crystalline and amorphous materials, as crystalline solids produce sharp peaks while amorphous materials show a diffuse pattern. improvedpharma.com In pharmaceutical development, PXRD is crucial for monitoring the solid form of the active pharmaceutical ingredient throughout the manufacturing process and during stability studies to ensure consistency and quality. americanpharmaceuticalreview.com While the importance of PXRD in pharmaceutical analysis is well-established, specific PXRD patterns for this compound were not available in the search results.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a sample. It is used to study the morphology, particle size, and surface characteristics of a solid material. In pharmaceutical sciences, SEM can be used to examine the physical appearance of the drug substance and to observe any changes that may occur during processing or storage. While SEM is a valuable tool for characterizing pharmaceutical solids, specific SEM images or morphological descriptions of this compound were not found in the provided search results.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C23H32F3N3O9
Evogliptin C19H26F3N3O3
L-Tartaric acid C4H6O6
Water H2O
Acetonitrile C2H3N
Formic acid CH2O2
Methanol CH4O
Orthophosphoric acid H3PO4
Indomethacin C19H16ClNO4

Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of pharmaceutical compounds. For this compound, NMR analysis would be instrumental in confirming the molecular structure, identifying the presence of the L-tartrate salt form, and ensuring the correct stereochemistry at the 3'-position of the piperidine (B6355638) ring. However, detailed ¹H NMR and ¹³C NMR spectral data for this compound are not extensively reported in publicly available scientific literature. Such data would typically be generated during the drug development process and submitted as part of regulatory filings. The analysis would involve dissolving the compound in a suitable deuterated solvent and acquiring spectra to observe the chemical shifts, coupling constants, and integration of protons, as well as the chemical shifts of carbon atoms, which together provide a definitive fingerprint of the molecule's structure.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies are designed to identify the likely degradation products that may arise during storage and handling, and to establish the intrinsic stability of a drug substance. Research on (3'S)-Evogliptin L-tartrate has involved subjecting the compound to a variety of stress conditions to assess its stability. nih.govresearchgate.net

These studies typically involve exposing the drug substance to acidic, basic, and oxidative conditions, as well as to thermal and photolytic stress. nih.govresearchgate.net The goal is to induce degradation to a limited extent, usually between 5-20%, to allow for the identification and characterization of degradation products without completely destroying the parent molecule. Analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are then employed to separate and quantify the parent drug and its degradation products. nih.govglobalresearchonline.netjetir.org

In studies conducted on Evogliptin tartrate, significant degradation was observed under various stress conditions. For instance, exposure to acidic and basic environments led to notable degradation of the compound. jetir.org Oxidative stress, induced by agents like hydrogen peroxide, also resulted in significant degradation. globalresearchonline.net The compound also showed susceptibility to thermal and photolytic degradation, although in some studies, the degradation under these conditions was less pronounced compared to hydrolysis and oxidation. jetir.org

The findings from these forced degradation studies are vital for developing stability-indicating analytical methods. A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the degradation products from the intact API. jetir.orgijnrd.org The data from these studies help in determining the appropriate storage conditions and shelf-life for the drug product.

Table 1: Summary of Forced Degradation Studies on Evogliptin Tartrate

Stress Condition Method Details % Degradation Reference
Acidic Hydrolysis RP-HPLC 1 M HCl, 4 hours 19.48% (Standard), 18.92% (Sample) globalresearchonline.net
Acidic Hydrolysis RP-HPLC 30 minutes 5.02% jetir.org
Basic Hydrolysis RP-HPLC 0.1 N NaOH, 3 hours 18.15% (Standard), 15.94% (Sample) globalresearchonline.net
Basic Hydrolysis RP-HPLC 30 minutes 2.38% jetir.org
Oxidative Degradation RP-HPLC 3% H₂O₂, 10 hours 22.11% (Standard), 21.79% (Sample) globalresearchonline.net
Oxidative Degradation RP-HPLC 12 hours 0.44% jetir.org
Thermal Degradation RP-HPLC 105°C, 16 hours 14.27% (Standard), 14.98% (Sample) globalresearchonline.net
Thermal Degradation RP-HPLC 1 hour 0.85% jetir.org
Photolytic Degradation RP-HPLC UV chamber, 1 hour 11.33% (Standard), 13.40% (Sample) globalresearchonline.net
Photolytic Degradation RP-HPLC 1 hour 0.63% jetir.org

Metabolism and Biotransformation Research

Identification and Characterization of Metabolites

In vitro studies with human liver preparations have identified five primary metabolites of Evogliptin (B1263388), designated as M1, M2, M3, M4, and M5. nih.govnih.gov The identification of these metabolites was achieved through meticulous comparison with authentic standards using advanced analytical techniques such as liquid chromatography-Orbitrap mass spectrometry (LC-HRMS). nih.gov

The primary metabolic pathways for Evogliptin in the human liver involve hydroxylation, sulfation, and subsequent dehydrogenation and glucuronidation. nih.gov Hydroxylation leads to the formation of 4(S)-hydroxyevogliptin (M2) and 4(R)-hydroxyevogliptin (M3). nih.gov Evogliptin also undergoes sulfation to form Evogliptin N-sulfate (M5). nih.gov The hydroxylated metabolites, M2 and M3, can be further metabolized. Specifically, both M2 and M3 can be dehydrogenated to form 4-oxoevogliptin (M1), and M2 can undergo glucuronidation to produce 4(S)-hydroxyevogliptin glucuronide (M4). nih.gov

A study in male rats and dogs also identified several metabolites, with evogliptin acid and hydroxyevogliptin being the major metabolites in rats, while 4(S)-hydroxyevogliptin glucuronide, 4(S)-hydroxyevogliptin, and 4(R)-hydroxyevogliptin were predominant in dogs. nih.gov

Metabolite IDMetabolite NameMetabolic Pathway
M14-OxoevogliptinDehydrogenation from M2 and M3
M24(S)-HydroxyevogliptinHydroxylation of Evogliptin
M34(R)-HydroxyevogliptinHydroxylation of Evogliptin
M44(S)-Hydroxyevogliptin GlucuronideGlucuronidation of M2
M5Evogliptin N-SulfateSulfation of Evogliptin

4-Oxoevogliptin (M1)

4-Oxoevogliptin, denoted as M1, is a metabolite formed through the dehydrogenation of the hydroxylated metabolites, 4(S)-hydroxyevogliptin (M2) and 4(R)-hydroxyevogliptin (M3). nih.gov Its characterization was confirmed by comparing its retention time and product ions with an authentic standard. nih.gov Mass spectrometry analysis revealed a [M+H]⁺ ion at m/z 416.17832, which is 14 atomic mass units higher than that of the parent compound, Evogliptin. researchgate.net

4(S)-Hydroxyevogliptin (M2)

4(S)-Hydroxyevogliptin (M2) is a major metabolite resulting from the hydroxylation of Evogliptin. nih.gov This metabolic step is a critical part of the biotransformation of the parent drug. nih.gov M2 serves as a precursor for further metabolism, leading to the formation of both 4-oxoevogliptin (M1) through dehydrogenation and 4(S)-hydroxyevogliptin glucuronide (M4) via glucuronidation. nih.gov The formation of M2 is primarily catalyzed by the CYP3A4/5 enzyme system. nih.govnih.gov

4(R)-Hydroxyevogliptin (M3)

Similar to M2, 4(R)-Hydroxyevogliptin (M3) is another significant metabolite formed via the hydroxylation of Evogliptin. nih.gov It is also a substrate for further metabolism, being converted to 4-oxoevogliptin (M1) through dehydrogenation. nih.gov The formation of M3 is also predominantly mediated by the CYP3A4/5 enzymes. nih.govnih.gov

4(S)-Hydroxyevogliptin Glucuronide (M4)

4(S)-Hydroxyevogliptin glucuronide (M4) is a phase II metabolite formed from the glucuronidation of 4(S)-hydroxyevogliptin (M2). nih.gov This conjugation reaction is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes, namely UGT2B4 and UGT2B7. nih.govnih.gov Glucuronidation is a common metabolic pathway that increases the water solubility of compounds, facilitating their excretion from the body. wikipedia.org

Evogliptin N-Sulfate (M5)

Evogliptin N-sulfate (M5) is formed through the direct sulfation of the parent Evogliptin molecule. nih.gov This N-sulfation reaction was identified in human hepatocytes and liver S9 fractions. nih.gov The characterization of M5 was confirmed by comparing its retention time and MS/MS spectrum with an authentic standard. nih.gov

Enzyme Systems Involved in Metabolism

The metabolism of Evogliptin is primarily carried out by two major enzyme systems: the Cytochrome P450 (CYP) family and the UDP-glucuronosyltransferase (UGT) family. nih.govnih.gov

The hydroxylation of Evogliptin to form the metabolites M2 and M3 is predominantly catalyzed by the CYP3A4 and CYP3A5 enzymes. nih.govnih.gov This was confirmed through immunoinhibition studies where an anti-CYP3A4 antibody potently inhibited the formation of both M2 and M3 in human liver microsomes by up to 90%. nih.gov CYP3A4 is a crucial enzyme in drug metabolism, responsible for the biotransformation of a large percentage of clinically used drugs. youtube.comnih.gov

The subsequent glucuronidation of the M2 metabolite to form M4 is mediated by the UGT enzymes UGT2B4 and UGT2B7. nih.govnih.gov Experiments using human cDNA-expressed UGT enzymes demonstrated that these two specific isoforms are responsible for this phase II metabolic reaction. nih.gov UGT enzymes play a significant role in the detoxification and elimination of various drugs and endogenous compounds. nih.govyoutube.com

Metabolic ReactionInvolved EnzymesResulting Metabolites
HydroxylationCYP3A4, CYP3A5M2, M3
GlucuronidationUGT2B4, UGT2B7M4

Cytochrome P450 (CYP) Mediated Hydroxylation (e.g., CYP3A4/5)

The initial and primary metabolic pathway for evogliptin is hydroxylation, a phase I oxidation reaction catalyzed by the cytochrome P450 enzyme system. nih.govnih.govgsartor.org In vitro studies have definitively shown that the metabolism of evogliptin is principally mediated by the CYP3A4 isoenzyme, with a contribution from CYP3A5. nih.govscispace.comresearchgate.net These enzymes are the most abundant CYP enzymes found in the human liver and small intestine. nih.gov

Table 1: CYP-Mediated Metabolism of Evogliptin

Enzyme Action Substrate Metabolite(s)

| CYP3A4/5 | Hydroxylation | Evogliptin | 4(S)-hydroxyevogliptin (M2), 4(R)-hydroxyevogliptin (M3) |

UDP-Glucuronosyltransferase (UGT) Mediated Glucuronidation (e.g., UGT2B4, UGT2B7)

Following the initial phase I hydroxylation, the resulting metabolites can undergo phase II conjugation reactions, which facilitate their elimination from the body. youtube.comnih.govnih.gov Glucuronidation, the conjugation with glucuronic acid, is a significant pathway for one of evogliptin's primary metabolites. nih.gov

Specifically, the 4(S)-hydroxyevogliptin (M2) metabolite is a substrate for UDP-glucuronosyltransferase (UGT) enzymes. nih.govscispace.com Research has identified UGT2B4 and UGT2B7 as the specific isoforms responsible for catalyzing the glucuronidation of M2. nih.govscispace.com This enzymatic reaction results in the formation of 4(S)-hydroxyevogliptin glucuronide (M4), a more water-soluble conjugate that can be more readily excreted. nih.govyoutube.com This UGT-mediated step is a critical part of the detoxification and clearance pathway for evogliptin. nih.gov

Table 2: UGT-Mediated Metabolism of Evogliptin Metabolite

Enzyme Action Substrate Metabolite
UGT2B4 Glucuronidation 4(S)-hydroxyevogliptin (M2) 4(S)-hydroxyevogliptin glucuronide (M4)

| UGT2B7 | Glucuronidation | 4(S)-hydroxyevogliptin (M2) | 4(S)-hydroxyevogliptin glucuronide (M4) |

Interindividual Variability in Metabolism and Genetic Polymorphism

The rate and extent of drug metabolism can vary significantly among individuals, a phenomenon largely attributed to genetic differences in drug-metabolizing enzymes. nih.govnih.gov This is particularly relevant for evogliptin, as its metabolic fate is tied to enzymes known for their genetic polymorphisms. nih.gov

The activity of CYP3A4, the primary enzyme in evogliptin hydroxylation, exhibits wide interindividual variation due to well-documented genetic polymorphisms. nih.gov Similarly, genetic variants have been described for UGT2B4 and UGT2B7, the enzymes responsible for the glucuronidation of the M2 metabolite. nih.govscispace.com Consequently, it is suggested that interindividual differences in the metabolism and pharmacokinetics of evogliptin in humans are likely influenced by the genetic polymorphisms of CYP3A4, UGT2B4, and UGT2B7. nih.govscispace.com Despite this enzymatic variability, clinical studies have reported that the interindividual variability in the systemic exposure to evogliptin was low to moderate. nih.gov The potential impact of these genetic variations on the efficacy and safety of the drug is an important area of pharmacogenetic research. mdpi.comdovepress.comresearchgate.net

Table 3: Enzymes in Evogliptin Metabolism and Potential for Variability

Enzyme Metabolic Role Implication of Genetic Polymorphism
CYP3A4 Major enzyme for hydroxylation of evogliptin High interindividual variability in activity, potentially affecting plasma concentrations of evogliptin and its metabolites. nih.gov
UGT2B4 Glucuronidation of 4(S)-hydroxyevogliptin (M2) Described genetic polymorphisms could alter the rate of M4 formation and clearance. nih.govscispace.com

| UGT2B7 | Glucuronidation of 4(S)-hydroxyevogliptin (M2) | Known polymorphisms may contribute to differences in the metabolic profile among individuals. nih.govscispace.comyoutube.com |

Advanced Formulation Research and Pharmaceutical Engineering

Development of Innovative Fixed-Dose Combination Formulations

To enhance patient convenience and adherence, fixed-dose combination (FDC) formulations of Evogliptin (B1263388) and Metformin Hydrochloride have been developed. These formulations are designed to combine two different drugs into a single dosage form, such as a tablet. nih.govnewdrugapprovals.org The challenge lies in formulating two active pharmaceutical ingredients with different properties and dosages into one stable and effective tablet.

One innovative approach involves creating a bilayer tablet. google.com This type of tablet consists of two distinct layers, allowing for different release profiles for each drug. For instance, a formulation might contain rapid-release granules of Evogliptin and sustained-release granules of Metformin, ensuring each drug is released in the body as intended. google.com

Another advanced technique is the use of active coating technology. In one study, an immediate-release film of Evogliptin tartrate was layered onto a sustained-release core tablet containing a high dose of Metformin HCl. researchgate.netnih.gov This method addresses the challenge of combining a low-dose drug (Evogliptin) with a high-dose drug (Metformin) while ensuring content uniformity and stability of the amorphous active coating layer. researchgate.netnih.gov The resulting FDC tablet demonstrated bioequivalence to the co-administration of the individual commercial products in preclinical studies. nih.gov

Pharmacokinetic studies have been crucial in the development of these FDCs. A study comparing a new FDC of 5 mg Evogliptin and 1,000 mg Metformin extended-release (XR) with the co-administration of the individual tablets in healthy subjects found them to be bioequivalent. nih.govelsevierpure.com The geometric mean ratios for key pharmacokinetic parameters were within the standard bioequivalence range of 0.800–1.250. nih.govelsevierpure.com

Table 1: Pharmacokinetic Comparison of Evogliptin/Metformin FDC vs. Loose Combination

ParameterDrugGeometric Mean Ratio (FDC/Loose Combo)90% Confidence Interval
Cmax Evogliptin1.0060.941 - 1.075
Metformin0.9690.885 - 1.061
AUClast Evogliptin1.0010.963 - 1.041
Metformin1.0180.941 - 1.101
Data sourced from a study comparing the fixed-dose combination (FDC) to a loose combination of the individual drugs. nih.gov

Application of Quality by Design (QbD) Principles in Formulation Development

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mit.edu The goal of implementing QbD is to ensure the final product is of high quality and that its manufacturing processes are robust and reliable. mit.edunih.gov

In the context of Evogliptin, QbD principles have been applied to the development and validation of analytical methods, which are essential for ensuring the quality of the final drug product. ijpsnonline.comresearchgate.net For example, a stability-indicating HPTLC (High-Performance Thin-Layer Chromatography) method for Evogliptin was developed using the QbD approach. researchgate.net This involved identifying Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs) to establish a "design space" where the method consistently produces results meeting quality standards. researchgate.net

The QbD process for formulation or analytical method development typically includes the following steps:

Defining the Quality Target Product Profile (QTPP): This involves outlining the desired characteristics of the final product, such as its form, strength, and release profile. rjptonline.org

Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within a specific range to ensure the desired product quality. rjptonline.org For an Evogliptin tablet, CQAs could include drug content uniformity, dissolution rate, and stability.

Risk Assessment: This step identifies potential variables in raw materials (Critical Material Attributes - CMAs) and manufacturing processes (Critical Process Parameters - CPPs) that could impact the CQAs. nih.gov

Developing a Design Space: Through experimentation (Design of Experiments - DoE), a multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) is established that has been demonstrated to provide assurance of quality. rjptonline.org

Implementing a Control Strategy: This involves a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. mit.edu

By applying QbD, manufacturers can develop a deep understanding of how formulation and process variables affect the product's quality, leading to more efficient and reliable manufacturing of Evogliptin formulations. ijpsnonline.com

Table 2: Illustrative QbD Elements for Evogliptin Formulation Development

QbD ElementDescriptionExample for Evogliptin Tablet
Quality Target Product Profile (QTPP) Prospective summary of the quality characteristics of a drug product.An immediate-release tablet with a specific strength, purity, and stability profile.
Critical Quality Attributes (CQAs) Physical, chemical, or biological attributes that must be controlled to ensure product quality.Assay, content uniformity, dissolution rate, degradation products.
Critical Process Parameters (CPPs) Process parameters whose variability has an impact on a CQA.Blender speed, compression force, coating spray rate.
Control Strategy A planned set of controls to ensure process performance and product quality.In-process controls for blend uniformity, tablet weight, and hardness; final product specifications.
This table provides a conceptual framework for applying QbD principles.

Q & A

Q. How can researchers synthesize and characterize (3'S)-Evogliptin L-tartrate salt for in vitro studies?

Methodological Answer:

  • Synthesis : The compound is typically synthesized in-house via stereoselective routes, as described in studies using tert-butoxymethyl piperazin-2-one intermediates and L-tartaric acid for salt formation . Key steps include chiral resolution to ensure the (3'S) configuration.
  • Characterization : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structure and purity. Polarimetry can verify enantiomeric excess (>99% for pharmacologically active forms) .
  • Solubility Testing : Conduct equilibrium solubility studies in buffers (pH 1.2–6.8) and organic solvents (e.g., DMSO, methanol) to guide formulation for cellular assays .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer:

  • RP-HPLC with QbD Approach : Optimize using a Box–Behnken design to evaluate mobile phase (acetonitrile:phosphate buffer), pH (3.5–5.5), and flow rate (0.8–1.2 mL/min). Validate per ICH Q2(R2) guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and robustness .
  • Degradation Studies : Use forced degradation (acid/base hydrolysis, oxidative stress) to identify stability-indicating markers. Ensure separation of degradation products (e.g., hydrolyzed piperazine derivatives) .

Q. How do researchers assess the in vitro mechanistic effects of (3'S)-Evogliptin on DPP-4 inhibition in podocytes?

Methodological Answer:

  • Cell Culture : Use immortalized human podocyte cell lines maintained under differentiated conditions (37°C, 5% CO₂). Confirm DPP-4 expression via immunofluorescence or Western blot .
  • Enzyme Activity Assays : Measure DPP-4 inhibition using fluorogenic substrates (e.g., H-Gly-Pro-AMC). Compare IC₅₀ values with other inhibitors (e.g., linagliptin) .
  • Functional Assays : Evaluate podocyte integrity via transepithelial electrical resistance (TEER) and albumin permeability assays after cytokine-induced injury .

Advanced Research Questions

Q. How to design in vivo studies evaluating the synergistic effects of (3'S)-Evogliptin with leucine in HFD-induced diabetic mice?

Methodological Answer:

  • Animal Model : Use C57BL/6 mice fed a high-fat diet (HFD) for 8–12 weeks to induce insulin resistance. Include groups for monotherapy (evogliptin: 10 mg/kg/day; leucine: 1.5 g/kg/day) and combination therapy .
  • Endpoint Analysis : Measure plasma ALT (hepatotoxicity), total cholesterol, and liver weight/BW ratios (Table 2 in ). Perform histopathology on liver and adipose tissues.
  • Data Interpretation : Use ANOVA with post-hoc Tukey tests to compare group means. Address contradictions (e.g., lack of ALT reduction in monotherapy vs. significant decrease in combination therapy) via mechanistic follow-ups (e.g., lipidomics) .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between salt and free base forms of evogliptin?

Methodological Answer:

  • Dosage Calibration : Standardize labels to specify both salt and free base concentrations (e.g., "evogliptin tartrate equivalent to X mg free base") to avoid calculation errors .
  • Cross-Study Comparisons : Re-analyze PK parameters (Cₘₐₓ, AUC) using population pharmacokinetic models to account for salt dissociation kinetics in vivo. Validate with LC-MS/MS .

Q. How to optimize stability studies for (3'S)-Evogliptin L-tartrate under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (inert atmosphere) for 0–6 months. Monitor degradation via HPLC and correlate with thermodynamic parameters (Arrhenius plots) .
  • Excipient Screening : Use DOE (Design of Experiments) to test stabilizers (e.g., mannitol, cyclodextrins) in lyophilized formulations. Assess moisture uptake and crystallinity via XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.